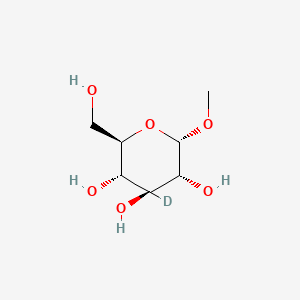

Methyl alpha-D-glucopyranoside-d1

Description

Overview of Methyl Glycosides in Carbohydrate Chemistry

Methyl glycosides are derivatives of monosaccharides where the hydroxyl group on the anomeric carbon is replaced by a methoxy (B1213986) group. ebi.ac.uklmdb.ca This modification converts the hemiacetal of the sugar into a full acetal (B89532), a change that has significant implications for the molecule's stability and reactivity. cymitquimica.com Unlike the parent sugar, which can exist in equilibrium between its cyclic and open-chain forms, the glycosidic bond in a methyl glycoside locks the ring structure. This stability makes them valuable tools in glycobiology and carbohydrate chemistry. myskinrecipes.com They are often used as non-metabolizable analogs of natural sugars to study cellular processes like glucose transport and metabolism without the interference of the cell's own metabolic pathways. sigmaaldrich.com

The Significance of Methyl alpha-D-glucopyranoside as a Model Carbohydrate

Methyl alpha-D-glucopyranoside, a methyl glycoside of glucose, serves as a cornerstone model compound in biochemical and carbohydrate research. cymitquimica.commyskinrecipes.com Its structural simplicity and stability make it an ideal substrate for studying the mechanisms of glycoside hydrolases and glycosyltransferases, enzymes crucial for the formation and cleavage of glycosidic bonds. myskinrecipes.com Furthermore, its well-defined and relatively rigid ⁴C₁ chair conformation provides a stable framework for investigating carbohydrate interactions with other molecules, such as proteins. This has been particularly valuable in studies of lectin-carbohydrate binding, where understanding the precise orientation and interactions is key. nih.gov The compound's resistance to metabolism allows for the focused study of transport and binding events. sigmaaldrich.com

Rationale for Deuterium (B1214612) Labeling (e.g., Methyl alpha-D-glucopyranoside-d1) in Scientific Research

Deuterium, a stable isotope of hydrogen, has nearly identical chemical reactivity to its lighter counterpart but possesses a greater mass. This seemingly small difference is the basis for its wide-ranging applications in scientific research, a practice known as deuterium labeling. Incorporating deuterium into a molecule like Methyl alpha-D-glucopyranoside to create this compound offers several key advantages:

Mechanistic Studies: The increased mass of deuterium can affect the rate of chemical reactions in which the C-H bond is broken. This "kinetic isotope effect" is a powerful tool for elucidating reaction mechanisms, including those of glycosylation reactions. acs.org

Spectroscopic Analysis: In Nuclear Magnetic Resonance (NMR) spectroscopy, replacing hydrogen with deuterium can simplify complex spectra by removing signals, which aids in the conformational analysis of carbohydrates, especially when they are bound to proteins.

Metabolic Tracing: Deuterated carbohydrates can be used as "label-free" substrates to track their uptake and metabolism in cells and organisms. nih.gov Techniques like Deuterium Metabolic Imaging (DMI) utilize the unique magnetic resonance signal of deuterium to create three-dimensional maps of metabolic processes in vivo. rsc.orgnih.gov This is particularly useful for studying metabolic disorders and the metabolic activity of tumors. anr.frnih.gov

Mass Spectrometry: In mass spectrometry, the mass difference introduced by deuterium allows for the differentiation and quantification of molecules, a technique known as hydrogen/deuterium exchange-mass spectrometry (HDX-MS). nih.govnih.gov

The development of efficient and selective methods for deuterium labeling is an active area of research, with techniques like continuous flow deuteration using catalysts showing promise for scalable production. rsc.orgrsc.org

Interdisciplinary Research Avenues for Deuterated Carbohydrates

The applications of deuterated carbohydrates, including this compound, extend across multiple scientific disciplines. In drug discovery, deuterium labeling is being explored to improve the pharmacokinetic properties of drugs. chemscene.com In diagnostics, deuterated probes are being developed for innovative imaging techniques to detect pathogenic bacteria and study metabolic diseases. anr.fr Furthermore, the study of deuterated carbohydrates contributes to our fundamental understanding of biomolecular dynamics and the analysis of complex biological samples. anr.fr As analytical techniques become more sensitive, the use of deuterated carbohydrates as internal standards and tracers will likely become even more widespread in fields ranging from biochemistry to environmental analysis. rsc.org

| Property | Value | Reference |

| Compound Name | Methyl alpha-D-glucopyranoside | scbt.com |

| CAS Number | 97-30-3 | scbt.comsigmaaldrich.com |

| Molecular Formula | C₇H₁₄O₆ | cymitquimica.comscbt.comsigmaaldrich.com |

| Molecular Weight | 194.18 g/mol | cymitquimica.comscbt.comsigmaaldrich.com |

| Appearance | White to pale cream crystals or powder | cymitquimica.com |

| Melting Point | 169-171 °C | myskinrecipes.com |

Structure

3D Structure

Properties

Molecular Formula |

C7H14O6 |

|---|---|

Molecular Weight |

195.19 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6S)-4-deuterio-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |

InChI |

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1/i5D |

InChI Key |

HOVAGTYPODGVJG-LQYNRTGASA-N |

Isomeric SMILES |

[2H][C@@]1([C@@H]([C@H](O[C@@H]([C@@H]1O)OC)CO)O)O |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies

Established Synthetic Pathways for Methyl alpha-D-glucopyranoside

The production of the unlabeled parent compound, methyl alpha-D-glucopyranoside, is well-established and typically proceeds via two primary methodologies.

A typical procedure involves refluxing finely powdered anhydrous D-glucose with anhydrous methanol (B129727) containing a small percentage of hydrochloric acid for an extended period. orgsyn.org Cooling the resulting solution induces the crystallization of the alpha-anomer, which can be isolated by filtration. orgsyn.org Yields can be optimized by controlling reaction time and catalyst concentration, with reported yields of the α-anomer reaching approximately 48-50% after several crystallization cycles. orgsyn.org

| Reaction Parameter | Condition | Reference |

| Reactants | Anhydrous D-Glucose, Anhydrous Methanol | orgsyn.org |

| Catalyst | Hydrochloric Acid (e.g., 3%) or Sulfuric Acid | orgsyn.orggoogle.com |

| Reaction Time | ~72 hours (reflux) | orgsyn.org |

| Isolation Method | Crystallization at 0°C | orgsyn.org |

| Reported Yield | 48.5–49.5% (recrystallized α-anomer) | orgsyn.org |

This table presents typical conditions for the acid-catalyzed synthesis of methyl alpha-D-glucopyranoside.

For large-scale and more economical production, methyl alpha-D-glucopyranoside is often synthesized directly from starch, an inexpensive polysaccharide raw material. google.comgoogle.com This process, known as alcoholysis, involves heating a slurry of starch in methanol with an acid catalyst, typically sulfuric acid, under pressure. google.comgoogle.com The key to this method's success is the rapid heating of the starch-alcohol slurry to initiate the catalyzed alcoholysis, which breaks down the starch polymer into its glucose units and simultaneously converts them into methyl glucosides. google.com This approach avoids the intermediate step of first hydrolyzing starch to glucose.

Regioselective Synthesis of Methyl alpha-D-glucopyranoside-d1

The synthesis of isotopically labeled compounds such as this compound requires highly specific methods to introduce a deuterium (B1214612) atom at a precise location within the molecule.

Regioselective deuterium incorporation allows for the study of reaction mechanisms and metabolic pathways. For methyl alpha-D-glucopyranoside, deuterium can be introduced at various positions on the pyranose ring or on the methyl group.

Labeling the Pyranose Ring: Introducing a single deuterium onto the carbohydrate backbone, for example to create methyl α-D-[3-2H]glucopyranoside, requires a multi-step synthetic sequence. omicronbio.comomicronbio.comalfa-chemistry.com This typically involves using protecting groups to block all other reactive hydroxyl groups, leaving only the target position accessible. A specific oxidation-reduction sequence can then be employed at the unprotected position, using a deuterated reducing agent like sodium borodeuteride (NaBD₄) to introduce the deuterium atom. Subsequent removal of the protecting groups yields the specifically labeled compound.

Labeling the Methyl Group: To introduce deuterium into the anomeric methyl group, deuterated methanol (e.g., CD₃OH or CH₂DOH) can be used during the Fischer glycosidation reaction. osti.goviaea.org Using methanol-d4 (B120146) (CD₃OD) would result in a d4-labeled compound (CD₃ at the anomeric position and -OD at the hydroxyls), while using methanol-d1 (e.g., CH₂DOH) in the glycosidation reaction with D-glucose would theoretically yield methyl-d1 alpha-D-glucopyranoside.

Achieving stereospecific deuteration is crucial, as the biological and chemical properties of the molecule are dependent on its three-dimensional structure. The design of suitable precursors is the cornerstone of this strategy. nih.govnih.gov

The process begins with a readily available starting material, which is chemically modified to install a series of protecting groups on the hydroxyl functions that are to remain unchanged. This strategy isolates a specific position for the deuteration reaction. For instance, to achieve deuteration at the C-3 position, the hydroxyl groups at C-2, C-4, and C-6 would first be protected. The unprotected C-3 hydroxyl group could then be oxidized to a ketone. Stereoselective reduction of this keto group using a deuterated reagent introduces the deuterium atom with a specific stereochemistry (either axial or equatorial), which is dictated by the reagent and the steric environment of the precursor molecule. nih.gov Finally, the protecting groups are removed to yield the final stereospecifically deuterated product. The choice of protecting groups is critical to ensure they can be removed without affecting the newly introduced deuterium label.

Preparation of Functionalized Methyl alpha-D-glucopyranoside Derivatives

Methyl alpha-D-glucopyranoside serves as a versatile starting material for the synthesis of a wide range of functionalized carbohydrate derivatives. researchgate.net The presence of four free hydroxyl groups at positions C-2, C-3, C-4, and C-6 allows for various chemical modifications, such as acylation, etherification, and acetal (B89532) formation. nih.govresearchgate.net

Regioselective functionalization can be achieved by exploiting the different reactivities of the hydroxyl groups or by using protecting group strategies. For example, the primary hydroxyl group at C-6 is often more reactive than the secondary hydroxyls, allowing for selective acylation at this position. researchgate.net A common strategy involves the protection of the C-4 and C-6 hydroxyls simultaneously by forming a benzylidene acetal. nih.govresearchgate.netacs.org This leaves the C-2 and C-3 hydroxyls available for further functionalization. These derivatives are valuable as intermediates in the synthesis of more complex molecules, including crown ethers and biologically active compounds. nih.govnih.gov

| Parent Compound | Reagents | Derivative Formed | Reference |

| Methyl α-D-glucopyranoside | Myristoyl chloride, Pyridine (B92270) | Methyl 6-O-myristoyl-α-D-glucopyranoside | researchgate.net |

| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Benzyl bromide, Potassium hydroxide (B78521) | Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside | nih.gov |

| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | 4-t-butylbenzoyl chloride, Pyridine | Methyl 4,6-O-benzylidene-2-O-(4-t-butylbenzoyl)-α-D-glucopyranoside | researchgate.net |

| Methyl 6-O-myristoyl-α-D-glucopyranoside | Various acyl chlorides | 2,3,4-tri-O-acyl derivatives | researchgate.net |

This table showcases a selection of functionalized derivatives prepared from methyl α-D-glucopyranoside.

Synthesis of Acylated and Benzylidene Protected Analogues

The synthesis of acylated and benzylidene-protected analogues of methyl alpha-D-glucopyranoside is a well-established process that can be adapted for the deuterated form. These modifications are crucial for controlling the reactivity of the hydroxyl groups and for the construction of more complex carbohydrate structures.

The initial step typically involves the protection of the 4- and 6-hydroxyl groups, often accomplished by forming a benzylidene acetal. This is followed by acylation of the remaining free hydroxyl groups at positions 2 and 3.

A common route for the synthesis of the non-deuterated precursor, methyl 4,6-O-benzylidene-α-D-glucopyranoside, involves the reaction of methyl α-D-glucopyranoside with benzaldehyde (B42025) dimethyl acetal in the presence of a catalytic amount of camphor-10-sulfonic acid in anhydrous dimethylformamide (DMF). orgsyn.org An alternative method utilizes benzaldehyde and fused zinc chloride. nih.gov The resulting methyl 4,6-O-benzylidene-α-D-glucopyranoside can then be selectively acylated. For instance, direct acylation can be achieved using various acyl chlorides in pyridine to introduce acyl groups at the 2- and 3-positions. researchgate.netnih.gov

The synthesis of the deuterated analogue would follow a similar pathway, starting with "this compound". The specific position of the deuterium label (d1) would be determined by the initial synthetic strategy for the deuterated monosaccharide. For example, if starting with a commercially available isotopically labeled glucose, such as D-(3-²H)glucose, the resulting methyl alpha-D-glucopyranoside would carry the deuterium at the C3 position.

Table 1: Synthesis of Acylated and Benzylidene Protected Analogues

| Starting Material | Reagents and Conditions | Product | Reference |

| Methyl α-D-glucopyranoside | Benzaldehyde dimethyl acetal, camphor-10-sulfonic acid, DMF | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | orgsyn.org |

| Methyl α-D-glucopyranoside | Benzaldehyde, fused zinc chloride | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | nih.gov |

| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Acyl chloride, pyridine | Methyl 2,3-di-O-acyl-4,6-O-benzylidene-α-D-glucopyranoside | researchgate.netnih.gov |

Derivatization for Enhanced Reactivity or Specific Interactions

Further derivatization of "this compound" can be performed to introduce functional groups that enhance its reactivity for subsequent glycosylation reactions or to facilitate specific molecular interactions. These modifications are essential for the use of this isotopically labeled building block in the synthesis of complex oligosaccharides or for its application in biochemical studies.

One common strategy to enhance reactivity is the introduction of a good leaving group at the anomeric position. However, since the anomeric position in methyl alpha-D-glucopyranoside is already occupied by a methyl group, derivatization typically focuses on the hydroxyl groups.

For instance, the free hydroxyl groups of methyl 4,6-O-benzylidene-α-D-glucopyranoside can be converted into triflates (trifluoromethanesulfonates), which are excellent leaving groups, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities at these positions.

Furthermore, the benzylidene acetal can be regioselectively opened to provide access to either the 4- or 6-hydroxyl group for further derivatization. For example, reductive cleavage of the benzylidene acetal using specific reagents can yield either the 4-O-benzyl or 6-O-benzyl ether, leaving the other hydroxyl group free for subsequent reactions.

Another approach to enhance specific interactions involves the synthesis of derivatives that can act as ligands for proteins or other biological molecules. For example, the hydroxyl groups can be modified with moieties that can participate in hydrogen bonding or other non-covalent interactions. The binding of methyl α-D-glucopyranoside to artificial receptors has been studied, providing insights into the molecular features of carbohydrate recognition. nih.gov The introduction of a deuterium label can be used to probe the subtle effects of isotopic substitution on these interactions.

Table 2: Examples of Derivatization for Enhanced Reactivity or Specific Interactions

| Starting Material | Reagent/Method | Purpose | Reference |

| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Triflic anhydride, pyridine | Introduction of a good leaving group for nucleophilic substitution | General carbohydrate chemistry principles |

| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Reductive cleavage (e.g., NaCNBH₃-HCl) | Regioselective opening to access individual hydroxyl groups | mdpi.com |

| Methyl α-D-glucopyranoside | Coupling with artificial receptors | Studying carbohydrate-receptor interactions | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of Methyl alpha-D-glucopyranoside-d1

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For this compound, various NMR experiments are employed to probe the environments of its carbon, proton, deuterium (B1214612), and oxygen nuclei, leading to a complete assignment of its structure and conformation.

High-resolution 1H and 13C NMR spectroscopy provides fundamental information about the proton and carbon environments within the molecule. The 1H NMR spectrum reveals the chemical shift and coupling constants of each proton, while the 13C NMR spectrum indicates the chemical environment of each carbon atom.

For the parent, non-deuterated compound, Methyl alpha-D-glucopyranoside, the proton and carbon signals have been extensively documented. researchgate.netchemicalbook.comchemicalbook.com The anomeric proton (H-1) typically appears at a distinct downfield shift due to its unique chemical environment. rsc.org In the deuterated analogue, this compound, the position of the deuterium can be inferred from the absence of a specific proton signal in the 1H NMR spectrum. Concurrently, in the 13C NMR spectrum, the carbon atom bonded to the deuterium will exhibit a characteristic triplet splitting pattern due to one-bond coupling with the deuterium nucleus (spin I = 1) and a slight upfield shift, known as an isotope shift.

Table 1: Representative 1H and 13C NMR Chemical Shifts for Methyl alpha-D-glucopyranoside in D₂O (Note: Shifts can vary slightly based on solvent and experimental conditions. The -d1 analogue would show a missing proton signal and a modified carbon signal at the deuteration site.)

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | 4.62 (d) | 100.2 |

| 2 | 3.43 (dd) | 73.8 |

| 3 | 3.52 (m) | 75.5 |

| 4 | 3.27 (m) | 72.1 |

| 5 | 3.52 (m) | 73.9 |

| 6a | 3.74 (dd) | 62.9 |

| 6b | 3.62 (dd) | 62.9 |

| OMe | 3.29 (s) | 57.0 |

| Data sourced from multiple references, including chemicalbook.comchemicalbook.comrsc.org. |

While 1H NMR indirectly indicates the location of deuterium through signal absence, 2H (Deuterium) NMR spectroscopy allows for the direct observation of the deuterium nucleus. researchgate.net This technique is highly specific for the deuterated site and provides definitive confirmation of the label's position. The 2H NMR spectrum will show a resonance at a chemical shift corresponding to the proton that was replaced. The linewidth of the deuterium signal can also provide information about molecular dynamics and the local electronic environment due to the deuterium nucleus's quadrupole moment. utoronto.ca This direct detection method is invaluable for verifying the success and specificity of deuteration reactions in synthesizing isotopically labeled standards. nih.govnih.gov

Oxygen-17 NMR is a specialized technique used to probe the chemical environment of oxygen atoms. Although 17O has a very low natural abundance and is a quadrupolar nucleus, which can lead to broad signals, site-specific labeling makes this technique highly informative. nih.govrsc.org For derivatives of Methyl alpha-D-glucopyranoside, 17O labeling at specific positions, such as the C4 oxygen, has been successfully achieved and analyzed. rsc.org

In a study of [4-17O]-Methyl-α-D-glucopyranoside, the 17O NMR spectrum in D₂O showed a distinct chemical shift for the enriched oxygen. rsc.org Such studies provide unique insights into hydrogen bonding, glycosidic linkages, and interactions with solvents, as the oxygen chemical shifts are very sensitive to their local environment.

Table 2: 17O NMR Data for Site-Specifically Labeled Methyl-α-D-glucopyranoside

| Labeled Compound | Solvent | 17O Chemical Shift (ppm) |

| [4-17O]-Methyl-α-D-glucopyranoside | D₂O | 11 |

| Data sourced from rsc.org. |

To unambiguously assign all the proton and carbon signals, especially in complex carbohydrate molecules, a combination of two-dimensional (2D) NMR experiments is essential. nih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu It maps the ¹H-¹H coupling networks throughout the molecule, allowing for the tracing of proton connectivity from H-1 through the pyranose ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlation). youtube.com It is a highly sensitive method for assigning carbon signals based on their known proton assignments. In this compound, the deuterated carbon will not show a cross-peak in the HSQC spectrum, further confirming the site of the label.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). uvic.ca HMBC is crucial for piecing together the molecular skeleton by connecting fragments identified by COSY and linking the methyl group to the anomeric carbon (H-1 to C-Me and Me-protons to C-1).

Together, these techniques provide a detailed and robust assignment of the entire molecular structure. researchgate.net

Beyond a single deuterium label, further isotopic labeling strategies can be employed to study specific aspects of molecular structure and dynamics. nih.gov Methyl-specific isotope labeling, where the methyl group is enriched with 13C and/or 2H, is a particularly powerful strategy. nih.govspringernature.com

By introducing a 13C label on the methyl group, its signal can be selectively observed and used to study the conformation around the glycosidic bond. iaea.org The dynamics of the methyl group, such as its rotational freedom, can be probed using relaxation experiments on the labeled site. These studies are critical for understanding how the molecule interacts with its environment and its conformational preferences, which are key to its function in more complex biological systems. nih.gov

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These spectra are determined by the masses of the atoms and the strength of the bonds connecting them, making this technique highly sensitive to isotopic substitution. nih.gov

The IR and Raman spectra of Methyl alpha-D-glucopyranoside exhibit characteristic bands corresponding to O-H, C-H, C-O, and C-C stretching and bending vibrations. researchgate.net In this compound, the most significant change is the introduction of a C-D bond. The C-D stretching vibration occurs at a significantly lower frequency (approximately 2100-2200 cm⁻¹) compared to the C-H stretching vibrations (approximately 2800-3000 cm⁻¹) due to the heavier mass of deuterium. This new, distinct band in the IR or Raman spectrum serves as a clear and unambiguous marker for the presence and location of the deuterium atom, complementing the data obtained from NMR spectroscopy.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Hydrogen Bonding

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups and probing intermolecular interactions, such as hydrogen bonding, in this compound. The infrared spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The introduction of a single deuterium atom in place of a hydrogen atom, typically on the methyl group (forming a -CH₂D group) or a hydroxyl group (forming an O-D group), induces predictable shifts in the vibrational spectrum. The most significant changes are observed for the stretching and bending vibrations involving the deuterium atom due to the mass difference between hydrogen (¹H) and deuterium (²H).

Key vibrational modes for Methyl alpha-D-glucopyranoside include O-H stretching, C-H stretching, C-O stretching, and various bending vibrations. libretexts.org The O-H stretching region, typically a broad band from 3200-3550 cm⁻¹ for hydrogen-bonded alcohols, is a sensitive indicator of the hydrogen-bonding network within the crystal or sample matrix. instanano.com If deuteration occurs at a hydroxyl group, a new, sharp O-D stretching band would appear at a lower frequency (approximately 2400-2600 cm⁻¹).

If the deuteration is on the methyl group, the C-D stretching vibration is expected around 2200-2100 cm⁻¹, a region that is typically clear of other fundamental vibrations. The standard C-H stretching vibrations for the alkane and methoxy (B1213986) groups occur in the 3000–2850 cm⁻¹ range. libretexts.org The complex "fingerprint" region, from 1500 cm⁻¹ to 600 cm⁻¹, contains numerous C-O and C-C stretching and bending vibrations, which together provide a unique signature for the molecule. Theoretical studies on the related methyl-β-D-glucopyranoside have shown that the complex band structure between 1150 cm⁻¹ and 950 cm⁻¹ is crucial for its spectral identity. researchgate.net

Table 1: Characteristic FTIR Absorption Bands for Methyl alpha-D-glucopyranoside and Predicted Shifts for its -d1 Analog This table is based on typical infrared absorption frequencies and theoretical shifts due to deuteration.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) for Non-Deuterated Compound libretexts.orginstanano.com | Predicted Wavenumber (cm⁻¹) for -d1 Analog | Appearance |

|---|---|---|---|---|

| O-H (Alcohol) | Stretching (H-bonded) | 3550 - 3200 | 3550 - 3200 | Strong, Broad |

| C-H (Alkane/Methoxy) | Stretching | 3000 - 2840 | 3000 - 2840 | Medium |

| O-D (if deuterated at hydroxyl) | Stretching | N/A | ~2600 - 2400 | Medium, Sharper than O-H |

| C-D (if deuterated at methyl) | Stretching | N/A | ~2200 - 2100 | Medium |

| C-O (Alcohol/Ether) | Stretching | 1300 - 1000 | 1300 - 1000 | Strong |

Raman Spectroscopy for Molecular Vibrational Signatures

Raman spectroscopy provides complementary information to FTIR, detecting vibrational modes based on changes in the polarizability of molecular bonds. For a molecule like this compound, Raman spectroscopy is particularly effective for observing the vibrations of the carbon skeleton and symmetric stretching modes.

The Raman spectra of related methyl glycosides have been studied to distinguish between different stereoisomers. researchgate.net Spectral differences are used to identify configurations at C2 and C4 and the conformation of the CH₂OH group. researchgate.net The introduction of a deuterium atom creates a distinct vibrational signature. A C-D or O-D bond, being less polar than C-H or O-H but still possessing polarizability, will give rise to a characteristic Raman signal at a lower frequency, analogous to the shift seen in FTIR. These deuteration-specific peaks serve as unambiguous markers for the presence and location of the isotopic label.

Mass Spectrometry (MS) for Isotopic Purity and Fragmentation Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight and isotopic purity of this compound. It also provides structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Structural Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is used to separate the analyte from any impurities before it enters the mass spectrometer. For carbohydrate analysis, the compound is often derivatized, for example by trimethylsilylation (TMS), to increase its volatility for the gas chromatograph. lmdb.ca

The electron ionization (EI) mass spectrum of the non-deuterated Methyl alpha-D-glucopyranoside (molecular weight 194.18 g/mol ) shows a characteristic fragmentation pattern. nist.govmassbank.eu Key fragments arise from the cleavage of the glycosidic bond and fragmentation of the pyranose ring. The introduction of a deuterium atom (increasing the molecular weight by approximately 1 Da) will result in a corresponding +1 mass shift in the molecular ion and in any fragments that retain the deuterium label. For instance, if the methyl group is deuterated (CH₂D), the fragment corresponding to the methoxy group would shift from m/z 31 (CH₃O⁺) to m/z 32 (CH₂DO⁺). This allows for precise confirmation of the deuteration site.

Table 2: Predicted Key Mass Fragments in GC-MS for this compound (assuming deuteration on the methyl group) This table is based on the known fragmentation of the non-deuterated compound and predicted shifts.

| Fragment Ion | Proposed Structure | Expected m/z (Non-Deuterated) nist.govmassbank.eu | Expected m/z (-d1 Analog) |

|---|---|---|---|

| [M-OCH₃]⁺ / [M-OCH₂D]⁺ | Pyranose ring after loss of methoxy group | 163 | 163 |

| [M-CH₂OH]⁺ | Loss of hydroxymethyl group | 163 | 164 |

| Multiple Ring Fragments | Various C₂, C₃, C₄ fragments | 103, 87, 73, 60 | 104, 88, 74, 61 (if fragment contains the label) |

| [CH₃O]⁺ / [CH₂DO]⁺ | Methoxy group | 31 | 32 |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, allowing for the determination of its elemental formula and confirmation of isotopic incorporation. The monoisotopic mass of the non-deuterated C₇H₁₄O₆ is 194.07903818 Da. lmdb.ca The theoretical exact mass of the deuterated analog, C₇H₁₃DO₆, can be calculated with high precision. By comparing the experimentally measured mass from HRMS to the theoretical value, the presence of the deuterium atom is unequivocally confirmed, and the isotopic purity of the sample can be assessed.

X-ray Diffraction and Crystal Structure Analysis

Elucidation of Crystalline Forms and Conformations

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in its crystalline state. Studies on the non-deuterated Methyl alpha-D-glucopyranoside and its derivatives have established that the pyranose ring adopts a stable ⁴C₁ conformation, both in the crystal lattice and in solution. nih.gov The crystal structure is stabilized by a complex network of intermolecular and intramolecular hydrogen bonds between the hydroxyl groups. nih.gov

Table 3: Crystallographic Data for Methyl alpha-D-glucopyranoside (Non-Deuterated Analog) This table presents typical data obtained from X-ray diffraction studies of the non-deuterated compound and its derivatives.

| Parameter | Typical Finding nih.govnih.gov | Relevance to -d1 Analog |

|---|---|---|

| Crystal System | Orthorhombic | Expected to be the same |

| Pyranose Ring Conformation | Chair (⁴C₁) | Expected to be the same |

| Key Interactions | Extensive O-H···O hydrogen bonding network | Network structure preserved; O-D···O bond lengths may differ slightly |

| Anomeric Configuration | alpha (α) | Defined by synthesis |

Investigation of Intermolecular Interactions and Packing Arrangements (e.g., Hydrogen Bonding Networks)

The three-dimensional architecture of methyl alpha-D-glucopyranoside in the solid state is dictated by a complex network of intermolecular forces. Of these, hydrogen bonding is the most significant, defining the crystal packing and influencing the molecule's conformation. The axial orientation of the methoxy group at the anomeric carbon (C-1) is a key feature that distinguishes its interaction patterns from its beta anomer. rsc.org

In the crystal structure of methyl α-D-glucopyranoside, the molecule adopts a chair conformation (C1). iucr.org The packing is stabilized by an extensive network of hydrogen bonds involving the hydroxyl groups of the glucopyranoside ring. These interactions create a tightly bound, three-dimensional structure.

More detailed insights into the intermolecular interactions of methyl α-D-glucopyranoside have been gained from the study of its crystalline complexes with artificial receptors. rsc.orgnih.gov In these complexes, the carbohydrate molecule is held within a receptor cavity, and the stabilizing forces can be meticulously analyzed. These studies reveal that the 3-OH, 4-OH, and 6-OH groups, along with the ring oxygen atom (O-5), are primary participants in the formation of hydrogen bonds. rsc.org

Specifically, bidentate hydrogen bonds are a recurring motif, where two hydrogen bonds form between the sugar and a receptor molecule, creating stable cyclic arrangements. rsc.org For instance, interactions such as 4-OH⋯N(receptor)/N–H(receptor)⋯OH-3 and 6-OH⋯N(receptor)/N–H(receptor)⋯O(ring) have been observed. rsc.org The presence and nature of these hydrogen bonds can be influenced by solvent molecules, such as water or methanol (B129727), which can co-crystallize and integrate into the hydrogen-bonding network, sometimes preventing a direct interaction between a sugar's hydroxyl group and the receptor. rsc.orgnih.gov

Beyond classical hydrogen bonds, other non-covalent interactions play a crucial role in the supramolecular assembly. These include:

C-H⋯π interactions : A notable interaction occurs between a C-H group of the sugar (specifically from the C-2 position) and the aromatic ring of a neighboring molecule, with observed distances around 2.74–2.75 Å. rsc.org

π⋯π interactions : In the context of its complexes, offset π⋯π stacking interactions between aromatic components of the receptor molecules help to organize the complexes into a larger three-dimensional network. nih.gov

The interplay of these varied intermolecular forces—from strong, directional hydrogen bonds to weaker, dispersive forces—is fundamental to understanding the molecular recognition and crystal packing of methyl α-D-glucopyranoside.

Detailed Research Findings

The following tables present data synthesized from crystallographic studies of methyl α-D-glucopyranoside complexes, illustrating the specific geometries of the key intermolecular interactions.

Table 1: Hydrogen Bond Lengths in a Methyl α-D-glucopyranoside Complex I

| Interaction Type | Bond Length (Å) |

|---|---|

| O–H⋯N | 1.96–2.09 |

| N–H⋯O | 1.94–2.65 |

| O–H⋯O | 1.84–1.92 |

Table 2: Other Non-covalent Interaction Distances

| Interaction Type | Donor/Acceptor Groups | Distance (Å) |

|---|---|---|

| C–H⋯π | Sugar 2-CH ⋯ Benzene (B151609) Ring | 2.74 - 2.75 |

| C–H⋯O | - | 2.47–2.50 |

| π⋯π (offset) | Pyrimidine Rings | 3.53 (centroid⋯centroid) |

Mechanistic and Biochemical Investigations Non Human/in Vitro Systems

Enzyme-Substrate and Inhibitor Studies

The structural similarity of Methyl alpha-D-glucopyranoside to glucose makes it an ideal probe for investigating the function of carbohydrate-active enzymes.

Methyl alpha-D-glucopyranoside acts as a substrate analog for various glycosidases, including α-glucosidases. While it is not readily metabolized in cellular pathways, its glycosidic bond can be cleaved by certain enzymes. glycodepot.com This property is exploited to investigate the specificity and catalytic mechanism of these enzymes. For instance, the enzymatic synthesis of this compound was demonstrated using α-glucosidase from yeast, a process which highlighted the high specificity of enzyme-carbohydrate interactions and provided a foundational method for studying these enzymes. By using isotopically labeled versions, researchers can track the cleavage process and elucidate the stereochemical course of the enzymatic reaction, providing insight into the active site geometry and catalytic residues.

A competitive inhibitor is a molecule that reversibly binds to the active site of an enzyme, preventing the actual substrate from binding. labster.com Because Methyl alpha-D-glucopyranoside so closely resembles the natural substrate (glucose), it can act as a competitive inhibitor for various glucose-binding proteins, including enzymes and lectins. glycodepot.com For example, it is used as an inhibitor of lectin-conjugate binding and is employed in protein purification to elute glycoproteins from affinity chromatography columns. In kinetic studies, the presence of Methyl alpha-D-glucopyranoside increases the apparent Michaelis constant (K_m) of the enzyme for its natural substrate, while the maximum velocity (V_max) remains unchanged, a hallmark of competitive inhibition.

| Kinetic Parameter | Description | Effect of Methyl alpha-D-glucopyranoside (as Competitive Inhibitor) |

|---|---|---|

| V_max (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with substrate. | Unchanged. At very high substrate concentrations, the substrate outcompetes the inhibitor. youtube.com |

| K_m (Michaelis Constant) | The substrate concentration at which the reaction rate is half of V_max. It is an inverse measure of the enzyme's affinity for the substrate. | Increases. A higher concentration of substrate is needed to reach half of V_max because the substrate must compete with the inhibitor for the active site. youtube.com |

The substitution of hydrogen with its heavier isotope, deuterium (B1214612) (D), can alter the rate of chemical reactions, an outcome known as the kinetic isotope effect. This phenomenon is a powerful tool for elucidating reaction mechanisms. In the context of Methyl alpha-D-glucopyranoside, studies have focused on the H/D isotope effect on its spectroscopic properties to understand molecular interactions. nih.govnih.gov

| Parameter Studied | Methodology | Key Finding | Significance |

|---|---|---|---|

| Circular Dichroism (CD) Spectrum | Comparison of experimental spectra with multicomponent density functional theory calculations. nih.govnih.gov | Deuteration of the hydroxyl groups caused a small but detectable shift in the CD spectrum. nih.gov | The isotope effect offers insight into both solute conformation and the specifics of carbohydrate-water interactions (hydration). nih.gov |

| Solute-Solvent Interaction | Analysis of the isotopic shift in the context of a polarizable continuum model. nih.gov | The observed isotopic shift was found to be strongly dependent on the isotopic difference of the solute-solvent interaction. nih.gov | Provides a unique method to probe the subtle quantum mechanical nature of hydrogen bonding in aqueous carbohydrate solutions. nih.gov |

Carbohydrate Transport and Metabolism Studies in Model Organisms

The non-metabolizable nature of Methyl alpha-D-glucopyranoside makes it an exemplary tool for dissecting carbohydrate transport systems in microorganisms. sigmaaldrich.comnih.gov

In bacteria like Escherichia coli, Methyl alpha-D-glucopyranoside is recognized and transported by the same systems that handle glucose, primarily the phosphoenolpyruvate-dependent phosphotransferase system (PTS). semanticscholar.orgebi.ac.uk Researchers use radiolabeled versions of this analog to study the properties of the glucose transport system, including uptake rates and kinetics, without the data being complicated by cellular metabolism of the transported sugar. nih.govdocumentsdelivered.com

Once inside the E. coli cell, the compound is phosphorylated by the PTS to yield Methyl alpha-D-glucopyranoside 6-phosphate. semanticscholar.orgebi.ac.uk Unlike glucose-6-phosphate, this phosphorylated analog cannot be further metabolized. At high intracellular concentrations, it becomes toxic and inhibits cell growth. semanticscholar.orgebi.ac.uk This property has been effectively used as a screening procedure to isolate mutants that lack a functional glucose PTS, a technique that has been applied to both E. coli and Vibrio parahaemolyticus. ebi.ac.uk

| Organism | Transport System Studied | Role of Methyl alpha-D-glucopyranoside | Key Observation |

|---|---|---|---|

| Escherichia coli | Phosphoenolpyruvate:glucose phosphotransferase system (PTS). semanticscholar.orgnih.gov | Transported and phosphorylated as a glucose analog. semanticscholar.org | Accumulation of the phosphorylated form is toxic, allowing for the selection of transport-defective mutants. ebi.ac.uk |

| Vibrio parahaemolyticus | Phosphoenolpyruvate-dependent phosphotransferase system (PTS). ebi.ac.uk | Used as a screening agent for isolating mutants. ebi.ac.uk | Efficiently enriches for mutants lacking the glucose transport system and pleiotropic mutants lacking the entire PTS. ebi.ac.uk |

Catabolite repression is a crucial regulatory mechanism in bacteria where the presence of a preferred carbon source, like glucose, prevents the expression of genes required for the metabolism of other, less-preferred carbon sources. The PTS plays a central role in this process.

Studies in E. coli have shown that mutants defective in Methyl alpha-D-glucopyranoside transport are also resistant to glucose catabolite repression. ebi.ac.uk By using this non-metabolizable analog, scientists can trigger the catabolite repression signaling cascade without altering the cell's energy status through metabolism. This allows for the decoupling of the transport and signaling functions of the PTS from the metabolic effects of glucose. ebi.ac.uk Similarly, in Vibrio parahaemolyticus, the presence of glucose in the growth medium reduces the expression of genes such as those for H+-translocating ATPase, an effect that is reversed by the addition of cyclic AMP (cAMP). nih.gov Using Methyl alpha-D-glucopyranoside in such systems helps to clarify the signaling pathways that link glucose transport to the regulation of gene expression via molecules like cAMP.

Applications in Macromolecular Structure-Function Relationships

The unique properties of Methyl alpha-D-glucopyranoside-d1 make it an invaluable probe in understanding the intricate relationship between the structure and function of macromolecules like proteins. Its utility is particularly evident in the fields of cryoprotection and saccharide-mediated protein stabilization.

Probing the Effects of Cryoprotection on Protein Conformation and Activity (e.g., p21ras)

In the realm of structural biology, particularly for techniques like Electron Spin-Echo Envelope Modulation (ESEEM) spectroscopy performed on frozen solutions, cryoprotectants are essential. Methyl alpha-D-glucopyranoside has been instrumental in studying the effects of these cryoprotectants on protein structure and function.

Research on the oncoprotein p21ras has utilized deuterated methyl alpha-D-glucopyranoside (d7-MG) to investigate the proximity of cryoprotectants to the protein's active site. nih.gov In these studies, it was observed that the interaction between the Mn(II) ion in the active site of p21ras and d7-MG is less intimate compared to other cryoprotectants like glycerol. nih.gov The deuterium ESEEM amplitudes were found to be much smaller for samples prepared with d7-MG, indicating a greater distance from the Mn(II) ion. nih.gov This is a crucial finding as it suggests that methyl alpha-D-glucopyranoside can act as an effective cryoprotectant without significantly perturbing the immediate coordination sphere of the metal ion in the protein's active site. nih.gov

Furthermore, studies have shown that the concentration of methyl alpha-D-glucopyranoside does not alter the distances of various protein nuclei from the Mn(II) ion in p21ras complexes. nih.gov This stability of the protein's conformation in the presence of this cryoprotectant is vital for obtaining accurate structural data. The use of such inert probes helps in ensuring that the observed structural features are genuine attributes of the protein and not artifacts introduced by the cryoprotection process.

| Protein Studied | Cryoprotectant | Key Finding | Reference |

| p21ras | Methyl alpha-D-glucopyranoside-d7 (d7-MG) | d7-MG has a less intimate interaction with the Mn(II) ion in the active site compared to glycerol, suggesting less perturbation of the protein's structure. | nih.gov |

| p21ras | Methyl alpha-D-glucopyranoside | The concentration of the cryoprotectant did not affect the Mn(II)-[2H-3]Thr35 distance, indicating preservation of the protein's conformation. | nih.gov |

Investigating Saccharide-Mediated Protection of Proteins (e.g., Concanavalin (B7782731) A)

Methyl alpha-D-glucopyranoside also plays a role in studies investigating how saccharides can protect proteins from denaturation. The lectin Concanavalin A (ConA), which binds specifically to certain sugar structures, has been a model protein for such investigations. nih.govwikipedia.org

Research has demonstrated that the binding of specific carbohydrates to ConA can prevent its denaturation by chaotropic agents like urea. nih.gov The protective efficiency of different saccharides is directly related to their binding affinity for the lectin. In these studies, methyl alpha-D-glucopyranoside was found to be more effective at protecting ConA from denaturation than mannose, fructose, and glucose, but less effective than methyl alpha-D-mannopyranoside. nih.gov This hierarchy of protection underscores the importance of the specific molecular interactions between the saccharide and the protein's binding site in conferring stability.

The ability of methyl alpha-D-glucopyranoside to act as a competitive inhibitor of ConA's binding to other molecules further highlights its utility in studying these interactions. worthington-biochem.comnih.gov By competing for the binding site, it allows researchers to probe the thermodynamics and kinetics of protein-carbohydrate recognition.

| Protein | Denaturing Agent | Protective Saccharide Efficiency Order | Reference |

| Concanavalin A | 8 M Urea | Methyl alpha-D-mannopyranoside > Methyl alpha-D-glucopyranoside > Mannose > Fructose > Glucose | nih.gov |

Microbial Differentiation and Growth Studies

In microbiology, Methyl alpha-D-glucopyranoside is a key component in various assays for the differentiation and characterization of microorganisms, as well as in the assessment of the antimicrobial properties of its derivatives.

Differentiation of Bacterial Species Based on Carbohydrate Fermentation (e.g., Listeria species)

The ability of different bacterial species to ferment specific carbohydrates is a cornerstone of microbial identification. Methyl alpha-D-glucopyranoside is utilized as a differential substrate in tests to distinguish between various species of the genus Listeria. nih.govsigmaaldrich.com

For instance, the fermentation of methyl alpha-D-glucopyranoside, indicated by acid production, is a useful test for the differentiation of Listeria monocytogenes, Listeria innocua, and Listeria welshimeri. The biochemical profiles generated from a battery of such tests, including the utilization of this specific glucoside, allow for the classification and identification of different Listeria species. nih.gov This is crucial in clinical and food safety microbiology, where the accurate identification of pathogenic species like L. monocytogenes is paramount. vetbact.org

| Bacterial Genus | Application of Methyl alpha-D-glucopyranoside | Purpose | Reference(s) |

| Listeria | Fermentation substrate in biochemical tests | Differentiation of species such as L. monocytogenes, L. innocua, and L. welshimeri | nih.gov |

Assessment of Antimicrobial Properties of Derivatives in Vitro

While Methyl alpha-D-glucopyranoside itself is not typically antimicrobial, its chemical structure serves as a scaffold for the synthesis of derivatives with potential antimicrobial activity. Numerous studies have focused on the synthesis and in vitro evaluation of acylated and other derivatives of methyl alpha-D-glucopyranoside against a range of human and plant pathogens. pjsir.orgresearchgate.netresearchgate.net

These studies have shown that certain derivatives exhibit moderate to good antibacterial and antifungal activity. pjsir.orgresearchgate.netresearchgate.net For example, methyl 4,6-O-cyclohexylidene-2-O-myristoyl-3-O-palmitoyl-a-D-glucopyranoside has shown notable minimum inhibitory concentrations (MIC) against bacteria such as Bacillus cereus, Bacillus subtilis, and Staphylococcus aureus. pjsir.org The antimicrobial efficacy of these derivatives is often compared to standard antibiotics to gauge their potential as new therapeutic agents. pjsir.orgresearchgate.net

| Derivative of Methyl alpha-D-glucopyranoside | Target Microorganisms | Key Finding | Reference |

| Methyl 4,6-O-cyclohexylidene-a-D-glucopyranoside and its acylated derivatives | Human pathogenic bacteria and phytopathogenic fungi | Moderate to good antibacterial and antifungal activity, with some derivatives showing better activity than standard antibiotics. | pjsir.orgresearchgate.net |

| Methyl 4,6-O-(4-methoxybenzylidene)-α-D-glucopyranoside derivatives | Human pathogenic bacteria and plant pathogenic fungi | Acylated products exhibited moderate to good antimicrobial activities, being more sensitive against fungal phytopathogens. | researchgate.net |

| Methyl 4,6-O-cyclohexylidene-2-O-myristoyl-3-O-palmitoyl-a-D-glucopyranoside | Bacillus cereus, Bacillus subtilis, Staphylococcus aureus | MIC values of 25 µ g/disc , 12.5 µ g/disc , and 25 µ g/disc , respectively. | pjsir.org |

Studies on Natural Occurrence and Biosynthesis

Methyl alpha-D-glucopyranoside is not merely a synthetic compound for laboratory use; it is also found in nature. It has been reported in various plant species, including Quassia amara and Forsythia viridissima, as well as in the marine sponge Pseudoceratina purpurea. nih.gov

The presence of this compound in diverse natural sources suggests that it may play various biological roles, although these are not yet fully understood. Information regarding the specific biosynthetic pathways leading to the formation of Methyl alpha-D-glucopyranoside in these organisms is currently limited in the scientific literature. Further research is needed to elucidate the enzymatic processes responsible for the methylation of the anomeric hydroxyl group of glucose to form this glucoside in nature.

Identification in Marine Organisms and Plant Species (e.g., Pseudoceratina purpurea, Geum montanum L.)

Methyl alpha-D-glucopyranoside is a naturally occurring monosaccharide that has been identified in various biological sources, including marine invertebrates and terrestrial plants. wikipedia.org Its presence in these organisms is of interest to researchers studying natural product chemistry and biochemical pathways.

The marine sponge Pseudoceratina purpurea has been confirmed as a natural source of Methyl alpha-D-glucopyranoside. nih.gov This identification contributes to the broader understanding of the chemical diversity found within marine sponges, which are known for producing a vast array of secondary metabolites.

In the context of terrestrial plants, extensive research on the species Geum montanum L. (Alpine Avens) has led to the characterization of a related compound. Studies utilizing 13C-NMR spectroscopy have identified Methyl beta -D-glucopyranoside as a major soluble compound in the leaves of this alpine herb. oup.comnih.govresearchgate.net This compound, an anomer of Methyl alpha-D-glucopyranoside, accumulates throughout the lifespan of the leaves and can constitute up to 20% of the soluble carbohydrates in aged, overwintering leaves. nih.gov The identification was confirmed by comparing the spectral data of the plant extract with that of an authentic standard of Methyl beta-D-glucopyranoside and noting that the addition of the standard enhanced the specific resonance peaks corresponding to the compound. oup.com The research on Geum montanum L. specifically points to the beta-anomer, distinguishing it from the alpha-anomer found in other natural sources. oup.com

Elucidation of Biosynthetic Pathways of Glycosides in Biological Systems

The biosynthesis of glycosides is a fundamental biochemical process in which a sugar molecule is attached to another functional group, known as an aglycone. While the specific enzymatic pathway for Methyl alpha-D-glucopyranoside has not been extensively detailed, studies on related compounds, such as Methyl beta-D-glucopyranoside in Geum montanum L., provide significant insights into the likely mechanisms.

Research involving the incubation of G. montanum tissues with 13C-labelled substrates has successfully elucidated the biosynthetic pathway of Methyl beta-D-glucopyranoside. oup.comnih.gov These tracer studies demonstrated that the compound is synthesized in the cytosol of the plant cells directly from glucose and methanol (B129727) molecules. nih.govresearchgate.net This finding indicates a direct glycosylation reaction where methanol serves as the aglycone acceptor. The study also confirmed that there was no contribution from the C-1 pathway, which involves intermediates like formaldehyde and formate. nih.gov Following its synthesis in the cytosol, the Methyl beta-D-glucopyranoside is transported and stored in the vacuole. nih.govresearchgate.net

This pathway highlights a potential mechanism for methanol detoxification in plants, converting it into a stable, non-toxic glycoside. nih.gov The enzymatic machinery required for this synthesis, specifically the ability to join methanol and glucose, was found to be present in all dicotyledonous plants tested, although significant accumulation of the compound was primarily observed in members of the Rosaceae family. nih.gov

| Parameter | Finding | Methodology | Reference |

|---|---|---|---|

| Precursors | Directly from glucose and methanol | Incubation with 13C-labelled substrates | nih.gov |

| Cellular Location of Synthesis | Cytosol | Analysis of purified organelles | nih.gov |

| Cellular Location of Storage | Vacuole | Analysis of purified organelles | nih.govresearchgate.net |

| Excluded Pathway | C-1 Pathway (involving formaldehyde/formate) | Isotopic labeling patterns | nih.gov |

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of molecules. For Methyl alpha-D-glucopyranoside-d1, these methods have been employed to understand its electronic structure, reactivity, and conformational preferences.

Density Functional Theory (DFT) has been utilized to optimize the geometry of methyl α-D-glucopyranoside and its derivatives, providing a detailed understanding of their structural and thermodynamic properties. researchgate.net Studies employing the B3LYP functional with basis sets such as 3-21G have explored electronic energies, enthalpies, and Gibbs free energies. researchgate.net These calculations are crucial for understanding the fundamental electronic nature of the molecule. The molecular electrostatic potential (MEP), for instance, can be calculated to map the electron density and identify regions susceptible to electrophilic or nucleophilic attack, as well as potential hydrogen bonding sites. researchgate.net

| Calculated Property | Significance | DFT Method Example |

| Electronic Energy | Fundamental stability of the molecule. | B3LYP/3-21G researchgate.net |

| Enthalpy | Total heat content of the system. | B3LYP/3-21G researchgate.net |

| Gibbs Free Energy | Spontaneity of processes. | B3LYP/3-21G researchgate.net |

| Dipole Moment | Overall polarity of the molecule. | B3LYP/3-21G researchgate.net |

| Molecular Electrostatic Potential (MEP) | Predicts reactive sites for electrophilic and nucleophilic attack and hydrogen bonding. researchgate.net | B3LYP/6-311G+(d,p) researchgate.net |

This table summarizes key properties of this compound investigated through DFT calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. irjweb.comresearchgate.net A larger gap suggests higher stability and lower reactivity, as more energy is required for electronic excitation. irjweb.comresearchgate.net

For methyl α-D-glucopyranoside, the HOMO-LUMO gap has been calculated to be 7.5619 eV. researchgate.net The distribution of these orbitals reveals insights into reactive sites. In the parent compound, the LUMO is localized around the pyranose ring, while the HOMO is situated on the upper part of the ring. researchgate.net This analysis is instrumental in predicting how the molecule will interact in chemical reactions.

| Orbital/Parameter | Significance | Calculated Value for Methyl α-D-glucopyranoside |

| HOMO Energy | Indicates the ability to donate an electron. researchgate.net | Not explicitly stated in the provided context. |

| LUMO Energy | Indicates the ability to accept an electron. researchgate.net | Not explicitly stated in the provided context. |

| HOMO-LUMO Gap (ΔE) | Measures kinetic stability and chemical reactivity. irjweb.comresearchgate.net | 7.5619 eV researchgate.net |

This table outlines the significance of frontier molecular orbitals and the calculated HOMO-LUMO gap for Methyl alpha-D-glucopyranoside.

The conformation of a molecule plays a significant role in its biological activity and physical properties. Conformational analysis aims to identify the most stable arrangements of atoms, corresponding to energy minima. libretexts.org For molecules like methyl α-D-glucopyranoside, the orientation of the methoxy (B1213986) group and the hydroxyl groups is of particular interest.

The α-anomer is characterized by an axial methoxy group. While this might suggest steric hindrance, the anomeric effect provides a stabilizing stereoelectronic interaction. stackexchange.com This effect involves the overlap of a lone pair on the ring oxygen with the antibonding σ* orbital of the C-OMe bond, leading to a stabilization of approximately 6 to 7 kJ/mol. stackexchange.com This stabilization outweighs the steric destabilization, which is estimated to be around 3 to 4 kJ/mol. stackexchange.com In solution, the presence of solvent molecules can also influence the conformation, for instance, by preventing unfavorable steric interactions and allowing the pyranose ring to adopt an ideal 4C1 conformation. nih.gov

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict how molecules interact with one another. These methods are particularly valuable in understanding the recognition of carbohydrates by both artificial and biological systems.

The binding of methyl α-D-glucopyranoside to artificial receptors provides a simplified model for studying the fundamental principles of carbohydrate recognition. nih.govbohrium.com X-ray crystallography of complexes between methyl α-D-glucopyranoside and an artificial receptor based on a 1,3,5-trisubstituted 2,4,6-trialkylbenzene scaffold has revealed detailed binding modes. nih.govnih.govrsc.orgresearchgate.net

Interestingly, these studies have shown the presence of two different 1:1 receptor-sugar complexes within a single crystal structure. nih.govbohrium.com The binding is stabilized by a network of non-covalent interactions, including bidentate hydrogen bonds between the hydroxyl groups of the sugar and the receptor. nih.gov Specifically, the 3-, 4-, and 6-OH groups, along with the ring oxygen, are involved in these interactions. nih.gov A notable feature is a C-H···π interaction between the 2-CH group of the sugar and the central benzene (B151609) ring of the receptor. nih.govresearchgate.net The axial methoxy group of the α-anomer does not directly interact with the receptor but is surrounded by solvent molecules. nih.gov

Molecular docking simulations are employed to predict the binding poses and affinities of ligands with biological macromolecules like proteins and enzymes. nih.gov In the context of methyl α-D-glucopyranoside and its derivatives, docking studies can elucidate potential inhibitory activities against enzymes such as α-amylase and α-glucosidase, which are relevant in the study of type 2 diabetes. nih.gov These simulations help in identifying key interactions, such as hydrogen bonds, that govern the binding of the carbohydrate to the active site of the protein. nih.gov While specific docking studies for the deuterated compound "this compound" are not detailed in the provided search results, the methodologies are well-established for its non-deuterated counterpart and its derivatives. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. These simulations provide detailed insights into the conformational dynamics, stability, and interaction mechanisms of chemical compounds at an atomic level. For Methyl α-D-glucopyranoside, MD simulations have been instrumental in understanding its behavior in various environments, from simple solutions to complex biological systems.

Dynamic Behavior and Conformational Stability in Solution

The inherent flexibility of monosaccharides like Methyl α-D-glucopyranoside means they can adopt various conformations in solution. MD simulations help elucidate the preferred conformations and the energetic landscape of their interconversion.

In solution, the pyranose ring of Methyl α-D-glucopyranoside predominantly adopts a 4C1 chair conformation. nih.gov This stability is a balance of steric and stereoelectronic effects. A key stabilizing factor is the anomeric effect, where an axial methoxy group at the C-1 position is electronically favored over an equatorial one. stackexchange.com This effect provides a stabilization energy of approximately 6 to 7 kJ/mol, which outweighs the steric hindrance from the axial position (destabilization of about 3 to 4 kJ/mol). stackexchange.com

Molecular dynamics simulations provide quantitative measures of this stability. Analyses such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are commonly employed. Low RMSD values over the course of a simulation indicate that the molecule maintains a stable conformation, while RMSF analysis reveals the flexibility of specific atoms or functional groups. nih.gov For Methyl α-D-glucopyranoside within a stable complex, both the ligand and its receptor show low RMSD and RMSF values, confirming a stable system for the simulation. nih.gov

Table 1: Key Factors in Conformational Stability of Methyl α-D-glucopyranoside

| Feature | Description | Significance |

|---|---|---|

| Predominant Conformation | 4C1 chair conformation. nih.gov | Represents the most energetically favorable three-dimensional structure of the pyranose ring. |

| Anomeric Effect | Stereoelectronic preference for the axial orientation of the anomeric methoxy group. stackexchange.com | A major contributor to the stability of the alpha-anomer over the beta-anomer. stackexchange.com |

| RMSD Analysis | Measures the average deviation of atomic positions in the simulation compared to a reference structure. nih.gov | Low values indicate high conformational stability during the simulation. nih.gov |

| RMSF Analysis | Measures the fluctuation of individual atoms around their average positions. nih.gov | Identifies rigid and flexible regions within the molecule. nih.gov |

Solvent Effects and Ligand-Receptor Complex Dynamics

The interaction of Methyl α-D-glucopyranoside with its environment, particularly with solvent molecules and protein receptors, is critical to its function. MD simulations can model these interactions with high fidelity.

Solvent molecules, typically water, play a crucial role in mediating the binding between a carbohydrate and a receptor. In studies of Methyl α-D-glucopyranoside binding to an artificial receptor, it was found that solvent molecules are integral to the complex, forming hydrogen bonds that bridge the ligand and receptor. nih.gov The presence of these solvent molecules can prevent unfavorable steric interactions and help the sugar molecule maintain its ideal 4C1 conformation within the binding pocket. nih.gov

The dynamics of the ligand-receptor complex are also significantly influenced by the specific chemical features of the ligand. The methyl group at the anomeric position of Methyl α-D-glucopyranoside, for instance, removes the hydrogen-bond-donating capacity at that position compared to D-glucose. nih.gov This single modification can drastically reduce the total number of hydrogen bonds formed within a ligand-receptor complex, altering its stability and binding thermodynamics. nih.gov In crystal structures of complexes with artificial receptors, the axial methoxy group's spatial environment is determined by interactions with solvent molecules rather than direct interactions with the receptor itself. nih.gov

MD simulations combined with X-ray crystallography have shown that multiple binding modes can coexist. nih.govnih.gov For an artificial receptor, two distinct complexes with Methyl α-D-glucopyranoside were observed within a single crystal structure, differing primarily in how associated solvent molecules were coordinated. nih.gov These findings highlight the dynamic and often complex nature of molecular recognition, which can be effectively explored through computational studies.

Analytical Method Development and Research Standardization

Development of Quantitative Analytical Methods (e.g., Chromatographic Techniques)

The quantitative analysis of Methyl alpha-D-glucopyranoside-d1, and other labeled carbohydrates, heavily relies on chromatographic techniques coupled with mass spectrometry. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are primary methods for separation and quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for analyzing carbohydrates. nih.gov For underivatized carbohydrates, strong anion-exchange columns with dilute sodium hydroxide (B78521) eluents can be effective. nih.gov However, to enhance selectivity and sensitivity, derivatization is often employed. nih.gov A common derivatization agent is 1-phenyl-3-methyl-5-pyrazolone (PMP), which reacts with the reducing end of sugars. nih.gov The resulting PMP-sugar derivatives can be readily analyzed using reverse-phase HPLC with UV or mass spectrometric detection. nih.gov

Gas Chromatography (GC): GC, typically coupled with mass spectrometry (GC-MS), is another powerful tool for carbohydrate analysis. nih.gov Prior to analysis, carbohydrates are derivatized to increase their volatility. Common derivatization methods include the formation of aldononitrile or methyloxime derivatives. nih.gov These derivatization strategies, combined with the high separation efficiency of GC, allow for the accurate quantification of specific isotopomers of labeled sugars like this compound. nih.gov

A study on the analysis of beta-D-glucopyranoside of 3-methyl-4-hydroxyoctanoic acid utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification in oak wood extracts. nih.gov This approach demonstrates the high sensitivity and specificity achievable with modern chromatographic and mass spectrometric methods for glucoside analysis. nih.gov

Interactive Table: Chromatographic Methods for Labeled Glucopyranoside Analysis

| Technique | Derivatization | Detection | Key Advantages |

| HPLC | PMP | UV, MS | High selectivity and sensitivity for derivatized sugars. nih.gov |

| HPLC | None | MS | Simpler sample preparation. nih.gov |

| GC | Aldonitrile/Methyloxime | MS | High separation efficiency, accurate isotopomer analysis. nih.gov |

| LC-MS/MS | None | MS/MS | High sensitivity and specificity for complex matrices. nih.gov |

Application of this compound as an Internal Standard in Isotope Dilution Assays

Isotope dilution mass spectrometry (IDMS) is a gold standard for quantitative analysis due to its high precision and accuracy. nih.govclearsynth.com This technique involves the addition of a known amount of an isotopically labeled version of the analyte—the internal standard—to the sample. clearsynth.com this compound is an ideal internal standard for the quantification of its unlabeled counterpart, Methyl alpha-D-glucopyranoside, and other related glucosides.

The fundamental principle of IDMS is that the labeled and unlabeled compounds behave nearly identically during sample preparation and analysis, correcting for losses and variations. nih.gov Because deuterated standards are chemically almost identical to the analyte, they co-elute during chromatography and experience similar ionization efficiencies in the mass spectrometer. chromforum.org This co-behavior effectively compensates for matrix effects, which are common interferences in complex samples that can suppress or enhance the analyte signal. clearsynth.com

The use of stable isotope-labeled internal standards, such as those labeled with deuterium (B1214612), is recommended by regulatory agencies for bioanalytical methods to ensure reliability. nih.gov By comparing the mass spectrometric response of the analyte to that of the known amount of the internal standard, a precise and accurate concentration of the analyte in the original sample can be determined. clearsynth.com This approach has been successfully applied in various fields, including the quantification of drug metabolites and biomarkers in biological fluids. nih.govclearsynth.com

Standardization of Spectroscopic Protocols for Labeled Carbohydrates

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are fundamental for the structural characterization and purity assessment of isotopically labeled carbohydrates like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium (²H) NMR spectroscopy is a powerful, non-invasive method for studying deuterated compounds. plos.org It allows for the determination of the position and extent of deuterium labeling within a molecule. nih.govresearchgate.net High-resolution NMR techniques can provide detailed structural information, including the conformation of the carbohydrate in solution. unimo.itacs.org For instance, the analysis of deuterated mannose in a liquid crystal medium using two-dimensional NMR allowed for the assignment of specific deuterium signals and the determination of molecular geometry. nih.gov The chemical shift of the deuterium signal can also help distinguish between different deuterated substances. plos.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is crucial for determining the isotopic enrichment of labeled compounds. rsc.org By analyzing the isotopic ion distribution in the mass spectrum, the percentage of the deuterated species can be calculated. rsc.org Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used to ionize carbohydrates for MS analysis. youtube.com ESI is a gentle ionization method suitable for oligosaccharides, while MALDI is effective but can sometimes lead to lower ionization efficiency for carbohydrates. youtube.com Combining liquid chromatography with mass spectrometry (LC-MS) allows for the separation of complex mixtures before mass analysis, simplifying the resulting spectra. nih.govyoutube.com

Standardized protocols for these spectroscopic methods are essential for ensuring the consistency and comparability of data across different studies and laboratories. This includes standardized sample preparation, instrument calibration, and data analysis procedures.

Methodologies for Purity Assessment and Contaminant Analysis

Ensuring the chemical and isotopic purity of this compound is critical for its use as an analytical standard. A combination of chromatographic and spectroscopic methods is employed for this purpose.

Purity Assessment: The chemical purity of Methyl alpha-D-glucopyranoside can be assessed using techniques like GC and HPLC. sigmaaldrich.comsigmaaldrich.com These methods can separate the target compound from any synthesis byproducts or degradation products. The percentage of purity is typically determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

Isotopic Purity and Contaminant Analysis: The presence of unlabeled (d0) impurities in a deuterated standard can lead to inaccurate quantification in isotope dilution assays. acs.org Therefore, determining the isotopic purity is a critical step. High-resolution mass spectrometry is the primary tool for this analysis, allowing for the quantification of the relative abundance of the deuterated and non-deuterated species. rsc.org

NMR spectroscopy also plays a role in confirming the structural integrity and the position of the deuterium label. rsc.org The absence of proton signals at the labeled positions in ¹H NMR spectra can confirm the high degree of deuteration. plos.org

A comprehensive strategy for purity and contaminant analysis involves:

Chromatographic analysis (GC or HPLC) to determine chemical purity.

High-resolution mass spectrometry to determine isotopic enrichment and identify any low-level impurities. rsc.org

NMR spectroscopy to confirm the structural integrity and the specific location of the isotopic label. rsc.org

This multi-faceted approach ensures that the this compound used in research and analysis meets the high standards of purity and characterization required for its intended applications.

Interactive Table: Purity Assessment Methods

| Analytical Method | Parameter Assessed | Typical Findings |

| Gas Chromatography (GC) | Chemical Purity | ≥99% purity is often specified for commercial standards. sigmaaldrich.com |

| High-Performance Liquid Chromatography (HPLC) | Chemical Purity | Confirms the absence of non-volatile impurities. sigmaaldrich.com |

| High-Resolution Mass Spectrometry (HR-MS) | Isotopic Enrichment, Contaminants | Determines the percentage of d1 vs. d0 and identifies potential contaminants. rsc.org |

| Nuclear Magnetic Resonance (NMR) | Structural Integrity, Label Position | Confirms the correct molecular structure and the location of the deuterium atom. plos.orgrsc.org |

Future Perspectives in Research on Methyl Alpha D Glucopyranoside D1

Advanced Applications in Systems Biology and Metabolomics Utilizing Isotopic Tracers

The primary and most immediate future application of Methyl alpha-D-glucopyranoside-d1 lies in its use as an isotopic tracer in systems biology and metabolomics. Stable isotope labeling is a powerful technique for tracing the fate of molecules within a biological system, providing a dynamic view of metabolic pathways and fluxes. researchgate.net

Metabolic Flux Analysis: While Methyl alpha-D-glucopyranoside is considered non-metabolizable, the deuterated methyl group in this compound offers a unique tag. sigmaaldrich.com Its resistance to metabolism allows for the precise study of glucose transport mechanisms without the confounding effects of downstream metabolic conversion. sigmaaldrich.com Future research can leverage this property to:

Quantify Glucose Transporter Activity: By monitoring the uptake of this compound in various cell types and tissues, researchers can gain quantitative insights into the activity of specific glucose transporters (GLUTs). This is particularly valuable in understanding diseases characterized by altered glucose metabolism, such as cancer and diabetes.

Probe Drug-Transporter Interactions: The compound can be used to screen for and characterize drugs that modulate glucose transport. By measuring the displacement of the deuterated tracer, researchers can identify compounds that either inhibit or enhance the function of GLUTs.

Deuterium (B1214612) Metabolic Imaging (DMI): Deuterated carbohydrates are increasingly used in Deuterium Metabolic Imaging (DMI), a non-invasive technique that maps metabolic processes in vivo. anr.fr While much of the current research focuses on deuterated glucose, the non-metabolizable nature of this compound presents a unique opportunity to specifically image and quantify glucose transport in living organisms, offering a clearer picture of this initial step in glucose utilization.

High-Throughput Screening of Derivatives for Novel Biochemical Probes

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid testing of large chemical libraries for biological activity. sigmaaldrich.com The structural scaffold of this compound provides an excellent starting point for the generation of novel biochemical probes.

Future research will likely involve the synthesis of a diverse library of this compound derivatives. These derivatives, bearing different functional groups at various positions on the pyranose ring, can be screened for a multitude of purposes: